molecular formula C14H11N B3180350 2-(3-Methylphenyl)benzonitrile CAS No. 153959-55-8

2-(3-Methylphenyl)benzonitrile

Cat. No. B3180350
Key on ui cas rn: 153959-55-8
M. Wt: 193.24 g/mol
InChI Key: BITRDALNSYHNBR-UHFFFAOYSA-N
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Patent
US05380910

Procedure details

In the same manner as in Example 2, 3-bromotoluene and 2-chlorobenzonitrile were reacted at 85° C. for 3 hours, and the reaction solution was analyzed by gas chromatography. The results are shown in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.Cl[C:10]1[CH:17]=[CH:16][CH:15]=[CH:14][C:11]=1[C:12]#[N:13]>>[C:12]([C:11]1[CH:14]=[CH:15][CH:16]=[CH:17][C:10]=1[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1)#[N:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#N)C1=C(C=CC=C1)C1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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